molecular formula C30H27ClN4O4 B5080568 4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B5080568
M. Wt: 543.0 g/mol
InChI Key: BIRUMFIDQFMRNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, related compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis of 1,3-benzodioxole, a component of the compound, can be achieved from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3-benzodioxole moiety linked to a pyrazolone ring via a methylene bridge. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Future Directions

The future directions for research on this compound could include further exploration of its bioactivity, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. Given the bioactivity of related compounds, it may also be worthwhile to investigate its potential applications in pharmaceuticals and pesticides .

Properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4O4/c1-18-26(29(36)34(32(18)3)20-11-7-5-8-12-20)28(22-15-24-25(16-23(22)31)39-17-38-24)27-19(2)33(4)35(30(27)37)21-13-9-6-10-14-21/h5-16,28H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUMFIDQFMRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3Cl)OCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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